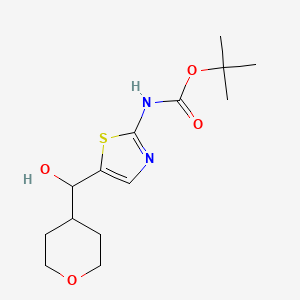

![molecular formula C12H19NO5 B2808819 Rel-(1s,3s,4r,6s)-2-(叔丁氧羰基)-6-羟基-2-氮杂双环[2.2.1]庚烷-3-羧酸 CAS No. 1446519-33-0](/img/structure/B2808819.png)

Rel-(1s,3s,4r,6s)-2-(叔丁氧羰基)-6-羟基-2-氮杂双环[2.2.1]庚烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

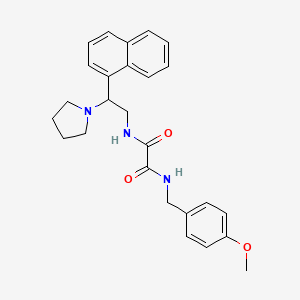

The compound is a derivative of azabicyclo[2.2.1]heptane, which is a type of bicyclic compound containing a nitrogen atom. The “tert-butoxycarbonyl” (or t-Boc) group is a common protecting group in organic synthesis, often used to protect amines. The “carboxylic acid” group is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The presence of multiple stereocenters (indicated by the “1s,3s,4r,6s” in the name) suggests that this compound has several chiral centers, leading to its stereochemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azabicyclo[2.2.1]heptane ring, the introduction of the t-Boc protecting group, and the formation of the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azabicyclo[2.2.1]heptane ring, with the t-Boc group and the carboxylic acid group attached at specific positions. The “1s,3s,4r,6s” in the name indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The t-Boc group could be removed under acidic conditions to reveal the amine, and the carboxylic acid group could participate in reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .科学研究应用

抗氧化特性和生物活性

抗氧化机制和构效关系:羟基肉桂酸 (HCA) 表现出显著的生物特性,包括抗氧化活性。研究强调了侧链中不饱和键以及芳香环和羧基官能团的修饰(例如酯化、酰胺化)等结构特征在增强抗氧化活性中的重要性。这些结构修饰会影响氧化还原电位、脂溶性和解离常数,而这些对抗氧化功效至关重要。邻位二羟基苯基基团(邻苯二酚部分)的存在显著增强了活性,表明了优化 Rel-(1s,3s,4r,6s)-2-(叔丁氧羰基)-6-羟基-2-氮杂双环[2.2.1]庚烷-3-羧酸等分子的结构以获得更好的抗氧化特性的方向(Razzaghi-Asl 等人,2013)。

植物中的生物活性化合物:已对包括肉桂酸衍生物在内的各种羧酸及其抗氧化、抗菌和细胞毒活性进行了研究。这些化合物的构效关系表明,羟基和共轭键的数量对其生物活性有显著影响。这项研究表明了结构相关化合物在医药和制药领域的潜在应用,强调了结构优化对于增强生物活性的重要性(Godlewska-Żyłkiewicz 等人,2020)。

环境和工业应用

羧酸对生物催化剂的抑制:羧酸对生物催化剂(例如用于发酵生产的工程微生物)的影响突出了这些化合物既是宝贵的化学中间体又是微生物抑制剂的双重作用。了解抑制和耐受机制可以为开发用于工业生物处理的稳健微生物菌株提供信息,可能包括 Rel-(1s,3s,4r,6s)-2-(叔丁氧羰基)-6-羟基-2-氮杂双环[2.2.1]庚烷-3-羧酸等化合物的生产或改性(Jarboe 等人,2013)。

有机酸蒸气对铜的腐蚀:羧酸蒸气对铜的腐蚀作用凸显了理解并减轻有机化合物与材料之间相互作用的重要性。这些知识对于在工业环境中储存和处理有机酸及其衍生物至关重要,可确保设备的寿命和化学产品的稳定性(Bastidas & La Iglesia,2007)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(1S,3S,4R,6S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-7-4-6(5-8(7)14)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWLIMOJIMFGRX-XGEHTFHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)C[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2808736.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2808741.png)

![(Z)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2808743.png)

![N-[(3-Pyridin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2808747.png)

![Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2808749.png)

![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808755.png)

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2808756.png)

![(5-Fluoro-3-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2808759.png)